Mitragynine: A Comprehensive Technical Guide on its Chemical Structure and Properties
Mitragynine: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389) is the most abundant indole (B1671886) alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as kratom. Traditionally used for its stimulant and analgesic properties, mitragynine has garnered significant scientific interest for its complex pharmacology and potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and pharmacokinetics of mitragynine, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
Mitragynine is a tetracyclic indole alkaloid with a complex stereochemical architecture. Its structure is characterized by a corynantheine (B231211) scaffold.
Table 1: Chemical and Physicochemical Properties of Mitragynine
| Property | Value | Reference(s) |
| IUPAC Name | methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyacrylate | [1][2] |
| Molecular Formula | C23H30N2O4 | [1][3] |
| Molecular Weight | 398.5 g/mol | [1][3] |
| Appearance | White amorphous powder | [1] |
| Melting Point | 104-106 °C | [1] |
| Boiling Point | 230-240 °C at 5 Torr | [4] |
| pKa | 8.11 ± 0.11 (Conventional UV), 8.08 ± 0.04 (Microplate reader) | [5][6][7] |
| logP | 1.73 | [5][7] |
| Solubility | ||
| In Water | 64.6 ± 1.2 µg/mL | [6] |
| In Buffer pH 4 | 3.5 ± 0.01 mg/mL | [6] |
| In Buffer pH 7 | 88.9 ± 1.6 µg/mL | [6] |
| In Buffer pH 9 | 18.7 ± 0.4 µg/mL | [6] |
| In Organic Solvents | Soluble in alcohol, chloroform, and acetic acid. | [1][8] |
Pharmacology
Mitragynine exhibits a complex pharmacological profile, interacting with multiple receptor systems. Its primary mechanism of action is considered to be through its activity at opioid receptors.
Receptor Binding Affinities
The binding affinities of mitragynine and its primary active metabolite, 7-hydroxymitragynine (B600473), for various receptors are summarized in the table below.
Table 2: Receptor Binding Affinities (Ki, nM) of Mitragynine and 7-Hydroxymitragynine
| Receptor | Mitragynine (Ki, nM) | 7-Hydroxymitragynine (Ki, nM) | Reference(s) |
| Opioid Receptors | |||
| Mu (μ) | 161 - 709 | 7.16 - 77.9 | [5][9] |
| Delta (δ) | 219 - 6800 | 91 - 243 | [1][5][9] |
| Kappa (κ) | 198 - 1700 | 74.1 - 220 | [5][9] |
| Adrenergic Receptors | |||
| Alpha-1A (α1A) | 1300 | Not Reported | [5] |
| Alpha-1B (α1B) | 9290 | Not Reported | [5] |
| Alpha-1D (α1D) | 41.7 (Corynantheidine) | Not Reported | [5] |
| Alpha-2A (α2A) | 2100 | Not Reported | [5] |
| Alpha-2B (α2B) | 2300 | Not Reported | [5] |
| Alpha-2C (α2C) | 1300 | Not Reported | [5] |
| Serotonin (B10506) Receptors | |||
| 5-HT1A | 5800 | Not Reported | [4] |
| 5-HT2B | >10000 | Not Reported | [4] |
| Dopamine Receptors | |||
| D2 | Moderate inhibition (54.22%) | Not Reported | [10] |
Functional Activity
Mitragynine acts as a partial agonist at the human mu-opioid receptor and a competitive antagonist at the kappa- and delta-opioid receptors.[2][11] Notably, mitragynine and 7-hydroxymitragynine are G-protein biased agonists at the mu-opioid receptor, meaning they preferentially activate G-protein signaling pathways without significantly recruiting β-arrestin.[2][11][12] This biased agonism is a key area of research, as it may be associated with a reduced side-effect profile compared to classical opioids.
Table 3: Functional Activity of Mitragynine and 7-Hydroxymitragynine at Human Opioid Receptors
| Compound | Receptor | Functional Activity | EC50 (nM) | Emax (%) | IC50 (µM) | Reference(s) |
| Mitragynine | Mu (μ) | Partial Agonist | 339 | 34 | - | [11] |
| Kappa (κ) | Competitive Antagonist | - | - | 8.5 | [11] | |
| Delta (δ) | Competitive Antagonist | - | - | >10 | [11] | |
| 7-Hydroxymitragynine | Mu (μ) | Partial Agonist | 34.5 | 47 | - | [11] |
| Kappa (κ) | Competitive Antagonist | - | - | 7.9 | [11] | |
| Delta (δ) | Competitive Antagonist | - | - | >10 | [11] |
Signaling Pathways
The interaction of mitragynine with its primary targets initiates intracellular signaling cascades.
Activation of the mu-opioid receptor by mitragynine leads to the activation of Gi/o proteins.[13] This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14] The dissociation of the G-protein βγ subunits can also lead to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, ultimately reducing neuronal excitability.[14] The lack of significant β-arrestin-2 recruitment is a distinguishing feature of mitragynine's signaling profile.[2][11]
Mitragynine also interacts with α2-adrenergic receptors, which are coupled to Gi proteins.[15][16] Activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, similar to the mu-opioid receptor pathway.[9][16] This can result in a reduction of norepinephrine (B1679862) release from presynaptic terminals.
Mitragynine has a lower affinity for 5-HT1A receptors.[4] These receptors are also coupled to Gi/o proteins.[6] Their activation inhibits adenylyl cyclase, reducing cAMP production and subsequent protein kinase A (PKA) activity.[6] This can lead to the opening of K+ channels and closing of Ca2+ channels, resulting in neuronal hyperpolarization.[6]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of mitragynine have been investigated in both preclinical and clinical settings.
Table 4: Pharmacokinetic Parameters of Mitragynine
| Parameter | Human (Oral) | Rat (Oral) | Reference(s) |
| Tmax (h) | 0.83 ± 0.35 | ~1.5 | [8][17] |
| Cmax (µg/mL) | 0.0185 - 0.0575 | 0.3 - 1.8 µM | [8][17] |
| t1/2 (h) | 23.24 ± 16.07 | 3 - 9 | [8][17] |
| Vd/F (L/kg) | 38.04 ± 24.32 | 37 - 90 | [8][17] |
| Plasma Protein Binding | >90% | >90% | [14] |
| Bioavailability | Not Determined | ~21% | [8] |
Metabolism
Mitragynine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major enzyme responsible for its metabolism is CYP3A4, with minor contributions from CYP2D6 and CYP2C9.[3][7][18] The primary metabolic pathways include O-demethylation of the methoxy (B1213986) groups and oxidation of the indole ring.[7][18] A key metabolic step is the oxidation of mitragynine to 7-hydroxymitragynine, a minor alkaloid in the plant but a potent mu-opioid receptor agonist.[1][7][18]
Experimental Protocols
This section provides an overview of the methodologies used to determine the key properties of mitragynine.
Determination of pKa by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) of mitragynine can be determined using UV-Vis spectrophotometry by measuring the absorbance of the compound in a series of buffer solutions of varying pH.
Protocol:
-
Preparation of Buffers: Prepare a series of buffer solutions with a constant ionic strength covering a pH range from acidic to basic (e.g., pH 2 to 12).
-
Preparation of Mitragynine Solutions: Prepare a stock solution of mitragynine in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum of each mitragynine-buffer solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and unionized forms is maximal) against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.[19]
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase.
Protocol:
-
Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer). The two phases should be mutually saturated before the experiment.
-
Partitioning: A known amount of mitragynine is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of mitragynine in each phase is determined using a suitable analytical method, such as HPLC-UV.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of mitragynine in the n-octanol phase to its concentration in the aqueous phase.[8][20]
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of mitragynine for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing the mu-opioid receptor).
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]DAMGO for the mu-opioid receptor).
-
Competition: Add increasing concentrations of unlabeled mitragynine to the wells. Mitragynine will compete with the radioligand for binding to the receptor.
-
Incubation and Filtration: Incubate the plate to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Scintillation Counting: The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of mitragynine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[1][21]
Bioluminescence Resonance Energy Transfer (BRET) Assay for Functional Activity
BRET assays are used to measure the functional activity of a compound at a G-protein coupled receptor (GPCR), such as determining if it is an agonist or antagonist.
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with plasmids encoding for the GPCR of interest fused to a BRET donor (e.g., Renilla luciferase, RLuc) and a G-protein subunit (e.g., Gγ) fused to a BRET acceptor (e.g., Venus, a YFP variant).
-
Cell Plating: Plate the transfected cells into a multi-well plate.
-
Assay: Add the BRET substrate (e.g., coelenterazine (B1669285) h) to the cells. In the presence of an agonist, the GPCR undergoes a conformational change, bringing the donor and acceptor proteins into close proximity, resulting in an increase in the BRET signal.
-
Measurement: Measure the light emission at the donor and acceptor wavelengths using a plate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. For agonists, a dose-response curve is generated to determine the EC50 and Emax. For antagonists, the ability to inhibit the agonist-induced BRET signal is measured to determine the IC50.[22][23]
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine parameters such as Cmax, Tmax, and half-life.
Protocol:
-
Animal Dosing: Administer a single dose of mitragynine to a group of rats via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples from the rats at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of mitragynine in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma concentration of mitragynine versus time. Use pharmacokinetic software to calculate the relevant parameters from the concentration-time profile.[10][24]
Conclusion
Mitragynine is a structurally complex natural product with a multifaceted pharmacological profile. Its interactions with opioid, adrenergic, and serotonin receptors, coupled with its unique G-protein biased agonism at the mu-opioid receptor, make it a compelling lead compound for the development of novel therapeutics. A thorough understanding of its chemical properties, receptor pharmacology, and pharmacokinetic profile, as detailed in this guide, is essential for advancing research and development efforts in this area. The provided experimental protocols offer a foundation for the consistent and reproducible characterization of mitragynine and its analogues.
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